Vaccinoside
Overview
Description
Vaccinoside is a bioactive natural compound classified as an iridoid glycoside. It is derived from plants such as Vaccinium bracteatum, Andromeda polifolia, and Craibiodendron henryi . This compound has garnered attention due to its diverse biological activities, including antioxidant and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Vaccinoside typically involves the extraction from its natural sources. The process includes the following steps:
Extraction: The plant material is subjected to solvent extraction using solvents like methanol or ethanol.
Purification: The extract is then purified using chromatographic techniques such as high-performance liquid chromatography (HPLC).
Isolation: The isolated compound is further purified to achieve a high degree of purity, often exceeding 90%.
Industrial Production Methods
Industrial production of this compound follows similar extraction and purification processes but on a larger scale. The use of advanced chromatographic techniques ensures the efficient isolation of the compound with high purity.
Chemical Reactions Analysis
Types of Reactions
Vaccinoside undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, under acidic or basic conditions.
Reduction: Sodium borohydride, under mild conditions.
Substitution: Halogens like chlorine or bromine, under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dehydroxylated compounds.
Scientific Research Applications
Vaccinoside has a wide range of scientific research applications:
Chemistry: Used in compound screening libraries and metabolomics studies.
Biology: Investigated for its role in various biological processes, including its antioxidant properties.
Medicine: Explored for its potential anticancer properties and as an inhibitor in various biochemical pathways.
Industry: Utilized in the development of nutraceuticals and natural products.
Mechanism of Action
Vaccinoside exerts its effects through various molecular targets and pathways. It acts as an inhibitor in biochemical pathways, potentially interfering with the activity of specific enzymes or receptors. The exact mechanism of action is still under investigation, but its antioxidant and anticancer properties suggest it may modulate oxidative stress and cell proliferation pathways .
Comparison with Similar Compounds
Vaccinoside is unique among iridoid glycosides due to its specific biological activities. Similar compounds include:
Catalpol: Another iridoid glycoside with antioxidant properties.
Verbascoside: Known for its anti-inflammatory and antioxidant activities.
Scopoletin: Exhibits various biological activities, including anti-inflammatory and antioxidant properties.
This compound stands out due to its potent anticancer properties and its role as an inhibitor in various biochemical pathways .
Properties
IUPAC Name |
(1S,4aS,7R,7aS)-7-hydroxy-7-[[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]oxymethyl]-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4a,7a-dihydro-1H-cyclopenta[c]pyran-4-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28O13/c26-9-16-19(29)20(30)21(31)24(37-16)38-23-18-14(15(10-35-23)22(32)33)7-8-25(18,34)11-36-17(28)6-3-12-1-4-13(27)5-2-12/h1-8,10,14,16,18-21,23-24,26-27,29-31,34H,9,11H2,(H,32,33)/b6-3+/t14-,16-,18-,19-,20+,21-,23+,24+,25+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJPRKOJNQIZCGY-OZOLURDPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(C2C1C(=COC2OC3C(C(C(C(O3)CO)O)O)O)C(=O)O)(COC(=O)C=CC4=CC=C(C=C4)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C[C@@]([C@@H]2[C@H]1C(=CO[C@H]2O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)C(=O)O)(COC(=O)/C=C/C4=CC=C(C=C4)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28O13 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
536.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
36138-58-6 | |
Record name | (1S,4aS,7R,7aS)-1-(β-D-Glucopyranosyloxy)-1,4a,7,7a-tetrahydro-7-hydroxy-7-[[[(2E)-3-(4-hydroxyphenyl)-1-oxo-2-propen-1-yl]oxy]methyl]cyclopenta[c]pyran-4-carboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=36138-58-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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